![molecular formula C6H2BrClFNO4S B2687804 4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride CAS No. 1805189-54-1](/img/structure/B2687804.png)
4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride
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Overview
Description
“4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride” is a chemical compound with the molecular formula C6H2BrClFNO4S . It has a molecular weight of 318.51 .
Synthesis Analysis
The synthesis of this compound involves multi-step reactions . The first step involves the use of N-bromosuccinimide in dichloromethane at 0 °C . The second step involves the use of concentrated sulphuric acid, sodium nitrite, copper (II) sulphate pentahydrate, and sodium hydrogen carbonate in water, acetic acid, and cyclohexane .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound participates in the generation of tricyclic benzothiadiazepine-1,1-dioxde via pairing reactions with (S)-prolinol .Scientific Research Applications
Synthesis of Key Intermediates
One significant application of 4-Bromo-2-fluoro-5-nitrobenzenesulfonyl chloride is in the synthesis of key intermediates for chemical compounds. For example, it has been used in the production of methyl 5-amino-2-chloro-4-fluorophenylthioacetate, a crucial intermediate for the synthesis of herbicidal compounds such as j7uthiacet-methyl. The efficient synthesis of this intermediate showcases the role of this compound in facilitating the development of new pesticides and herbicides with potentially improved efficacy and safety profiles (Xiao-hua Du et al., 2005).
Bioconjugate Chemistry Applications
Another crucial application lies in bioconjugate chemistry, where this compound's derivatives have been utilized for activating hydroxyl groups on polymeric carriers. This activation facilitates the covalent attachment of biological molecules to solid supports, such as enzymes and antibodies, without losing their biological activity. Such advancements are vital in developing therapeutic applications, including bioselective separation techniques for treating diseases by targeting specific cell types. This illustrates the compound's utility in creating biologically functional materials for medical and research applications (Y. A. Chang et al., 1992).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-bromo-2-fluoro-5-nitrobenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrClFNO4S/c7-3-1-4(9)6(15(8,13)14)2-5(3)10(11)12/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCOKAVUWZUOEQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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